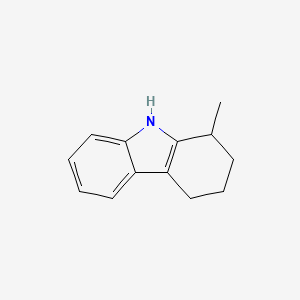

1-methyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-3,6,8-9,14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARCNUIGPNZEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458297 | |

| Record name | 1H-Carbazole, 2,3,4,9-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17058-12-7 | |

| Record name | 1H-Carbazole, 2,3,4,9-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by methylation. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Selenium dioxide in acetic acid or hydrogen peroxide in methanol.

Reduction: Lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carbazole derivatives such as 1-methylcarbazole.

Reduction: Fully saturated carbazole derivatives.

Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-Methyl-2,3,4,9-tetrahydro-1H-carbazole has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of ondansetron, a selective serotonin 5-HT3 receptor antagonist used to treat nausea and vomiting associated with chemotherapy and surgery. The synthesis involves converting this compound into ondansetron through several chemical reactions including N-alkylation and Mannich-type reactions .

Cytotoxicity Studies

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain synthesized compounds demonstrated significant inhibition of cell growth in vitro, with IC50 values indicating their effectiveness as potential anti-cancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 15a | BT20 | 12.5 |

| 14 | BT20 | 15.0 |

| 2 | BT20 | 18.0 |

Synthesis Techniques

Green Chemistry Approaches

Recent studies have focused on environmentally friendly synthesis methods for tetrahydrocarbazole derivatives. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to enhance yield and reduce waste . For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst has shown promise in synthesizing these compounds efficiently while minimizing environmental impact.

Material Science

Polymer Applications

this compound is also being investigated for its potential use in the development of advanced materials such as polymers and organic semiconductors. Its structural properties allow it to act as a building block for creating functional materials with specific electronic properties .

Case Studies

Case Study: Ondansetron Synthesis

In a notable study published in patent literature, researchers described a method for synthesizing ondansetron from this compound involving several steps: starting from the carbazole compound and applying various reagents under controlled conditions yielded high purity ondansetron suitable for pharmaceutical applications .

Case Study: Cytotoxicity Evaluation

A systematic evaluation of the cytotoxic properties of several derivatives derived from this compound was conducted using human cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts aimed at enhancing efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 1-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

1,2,3,4-Tetrahydrocarbazole: Lacks the methyl group at the nitrogen atom, resulting in different chemical properties and reactivity.

Carbazole: Fully aromatic and lacks the partial saturation present in 1-methyl-2,3,4,9-tetrahydro-1H-carbazole.

9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Contains a carbonyl group, which significantly alters its chemical behavior.

Uniqueness: this compound is unique due to its specific substitution pattern and partial saturation, which confer distinct reactivity and biological activity compared to its analogs .

Q & A

Q. What are the standard synthetic routes for 1-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives?

- Methodological Answer : The synthesis typically involves cyclization of hydrazones derived from substituted cyclohexanones. For example, refluxing a hydrazone intermediate (e.g., 2-(4-methoxyphenyl)hydrazono)cyclohexanone in acetic acid and hydrochloric acid yields carbazolones via Fischer indole cyclization . Modifications include reductive amination (using NHOAc and NaCNBH) to introduce amine substituents . Key parameters include reaction temperature (383–403 K) and acid concentration, which influence cyclization efficiency. Yields range from 60–98%, depending on substituent steric effects and purification methods (e.g., silica gel chromatography) .

Q. Which analytical techniques are critical for characterizing tetrahydrocarbazole derivatives?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the methyl group at position 1 in 1-methyl derivatives shows distinct downfield shifts in H NMR due to ring current effects .

- X-ray Crystallography : Resolves stereochemical ambiguities. For instance, non-planar carbazole units (dihedral angles ~1.69° between benzene and pyrrole rings) are identified via crystallography .

- HPLC : Monitors reaction progress and purity, particularly for polar derivatives like hydroxymethylene-substituted carbazoles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of carbazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or biological models. For example:

- CRTH2 Receptor Antagonism : Studies on 2,3,4,9-tetrahydro-1H-carbazole derivatives show conflicting IC values due to differences in cell lines (e.g., HEK293 vs. primary leukocytes). Standardizing assay protocols (e.g., cAMP accumulation assays) and using positive controls (e.g., OC459) improve reproducibility .

- Neuroprotective Effects : Discrepancies in oxidative stress models (e.g., HO vs. rotenone-induced damage) require normalization to baseline ROS levels and inclusion of reference antioxidants (e.g., N-acetylcysteine) .

Q. What strategies optimize reaction yields in multi-step syntheses of substituted tetrahydrocarbazoles?

- Methodological Answer :

- Green Chemistry Approaches : Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance yields in cyclization steps by stabilizing intermediates, reducing side reactions, and enabling catalyst recycling .

- Microwave-Assisted Synthesis : Reduces reaction times for steps like thione formation (using Lawesson’s reagent) from 6 hours to <1 hour, improving yield from 72% to >85% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro- or methoxy-substituted precursors, critical for achieving >90% conversion in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.